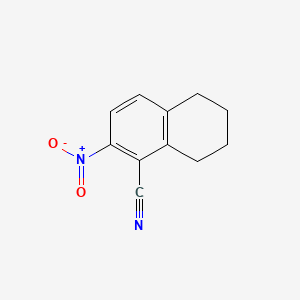

2-Nitro-5,6,7,8-tetrahydronaphthalene-1-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Nitro-5,6,7,8-tetrahydronaphthalene-1-carbonitrile is an organic compound with the molecular formula C11H10N2O2 It is a derivative of naphthalene, characterized by the presence of a nitro group and a nitrile group on a tetrahydronaphthalene backbone

Métodos De Preparación

The synthesis of 2-Nitro-5,6,7,8-tetrahydronaphthalene-1-carbonitrile typically involves the nitration of 5,6,7,8-tetrahydronaphthalene-1-carbonitrile. The reaction is carried out under controlled conditions using a mixture of nitric acid and sulfuric acid as nitrating agents. The reaction is exothermic and requires careful temperature control to prevent decomposition of the product. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.

Análisis De Reacciones Químicas

2-Nitro-5,6,7,8-tetrahydronaphthalene-1-carbonitrile undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like iron and hydrochloric acid.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Oxidation: The tetrahydronaphthalene ring can be oxidized to form naphthalene derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Research:

Recent studies have highlighted the potential of nitroaromatic compounds as prodrugs in cancer therapy. Specifically, 2-Nitro-5,6,7,8-tetrahydronaphthalene-1-carbonitrile has been investigated for its ability to selectively release therapeutic agents under hypoxic conditions typical of tumor microenvironments. This selectivity can enhance the efficacy of chemotherapeutic agents while minimizing side effects on healthy tissues .

Fluorescent Probes:

The compound has also been utilized in developing fluorescent probes for imaging hypoxic tumors. The nitro group can be reduced by nitroreductase enzymes present in tumor cells, resulting in a fluorescent product that allows for real-time imaging of tumor hypoxia . This application is crucial for understanding tumor biology and improving treatment strategies.

Environmental Science Applications

Pollutant Detection:

Due to its reactive nitro group, this compound can serve as a model compound for studying the degradation pathways of nitroaromatic pollutants in environmental samples. Its degradation products can be monitored to assess the efficiency of bioremediation techniques employed to clean up contaminated sites .

Materials Science Applications

Polymer Chemistry:

In materials science, the compound has been explored as a building block for synthesizing new polymeric materials with specific optical and electronic properties. The incorporation of nitro groups into polymer backbones can enhance their photostability and conductivity, making them suitable for applications in organic electronics and photonic devices .

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound exhibited significant antiproliferative activity against prostate cancer cells when activated under hypoxic conditions. The IC50 value was determined to be approximately 0.40μM, showcasing its potential as a targeted therapeutic agent .

Case Study 2: Environmental Degradation

Research focused on the environmental degradation of nitroaromatic compounds found that this compound could be effectively degraded by specific microbial consortia. The study reported a complete degradation within 72 hours under anaerobic conditions, highlighting its utility in bioremediation strategies for contaminated environments .

Mecanismo De Acción

The mechanism of action of 2-Nitro-5,6,7,8-tetrahydronaphthalene-1-carbonitrile is primarily related to its ability to undergo reduction and form reactive intermediates. These intermediates can interact with biological molecules, leading to various biochemical effects. The molecular targets and pathways involved are still under investigation, but it is believed that the compound may interfere with cellular processes by generating reactive oxygen species or by binding to specific enzymes.

Comparación Con Compuestos Similares

2-Nitro-5,6,7,8-tetrahydronaphthalene-1-carbonitrile can be compared with other similar compounds such as:

5,6,7,8-Tetrahydro-2-naphthylamine: This compound has an amino group instead of a nitro group and is used in the synthesis of pharmaceuticals.

2-Naphthalenol, 5,6,7,8-tetrahydro-: This compound has a hydroxyl group and is used in the production of fragrances and flavors.

5,6,7,8-Tetrahydro-1-naphthylamine: Similar to 5,6,7,8-Tetrahydro-2-naphthylamine, but with the amino group in a different position.

The uniqueness of this compound lies in its combination of functional groups, which allows for a diverse range of chemical reactions and applications.

Actividad Biológica

2-Nitro-5,6,7,8-tetrahydronaphthalene-1-carbonitrile (CAS No. 103495-05-2) is an organic compound characterized by its unique structural features, including a nitro group and a nitrile group attached to a tetrahydronaphthalene backbone. This compound has garnered attention due to its potential biological activity and applications in medicinal chemistry.

- Molecular Formula : C₁₁H₁₀N₂O₂

- Molecular Weight : 202.21 g/mol

- LogP : 2.86848 (indicating moderate lipophilicity)

- Polar Surface Area (PSA) : 69.61 Ų

The biological activity of this compound is primarily attributed to its ability to generate reactive intermediates through reduction processes. These intermediates can interact with cellular macromolecules, potentially leading to oxidative stress and disruption of normal cellular functions. The exact molecular targets and pathways are still under investigation, but it is hypothesized that the compound may influence enzyme activity and cellular signaling pathways by generating reactive oxygen species (ROS) or through direct binding to specific proteins .

Anticancer Activity

Recent studies have explored the anticancer properties of various naphthalene derivatives, including this compound. A notable study indicated that compounds with similar structures exhibited cytotoxic effects against different cancer cell lines. The mechanism was linked to the induction of apoptosis mediated by ROS generation .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 15.2 | Induction of apoptosis |

| MCF-7 (breast cancer) | 12.4 | ROS-mediated cell death |

| A549 (lung cancer) | 10.8 | Inhibition of proliferation |

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. In vitro studies have demonstrated that this compound exhibits significant antibacterial effects against Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Synthesis and Structural Modifications

The synthesis of this compound typically involves nitration reactions under controlled conditions using nitric and sulfuric acids. Structural modifications can enhance its biological activity; for instance, reducing the nitro group to an amino group has been shown to significantly alter the compound's interaction with biological targets .

Propiedades

IUPAC Name |

2-nitro-5,6,7,8-tetrahydronaphthalene-1-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c12-7-10-9-4-2-1-3-8(9)5-6-11(10)13(14)15/h5-6H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPDXGVPORUOEES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2C#N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.